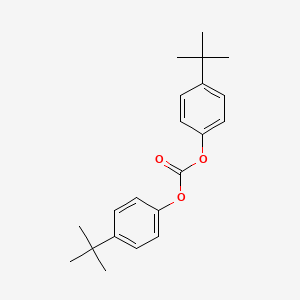
Bis(4-(tert-butyl)phenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(tert-butyl)phenyl) carbonate is an organic compound with the molecular formula C21H26O3. It is a carbonate ester derived from the reaction of tert-butylphenol with phosgene or other carbonate sources. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-(tert-butyl)phenyl) carbonate can be synthesized through several methods. One common method involves the reaction of tert-butylphenol with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:
2C4H9C6H4OH+COCl2→(C4H9C6H4O)2CO+2HCl
Another method involves the transesterification of diphenyl carbonate with tert-butylphenol under basic conditions. This method is advantageous as it avoids the use of phosgene, a highly toxic reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-(tert-butyl)phenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield tert-butylphenol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, basic catalysts such as sodium methoxide.
Substitution: Nucleophiles like amines or thiols, often under mild conditions.
Major Products Formed
Hydrolysis: Tert-butylphenol and carbon dioxide.
Transesterification: New carbonate esters.
Substitution: Substituted carbonate derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-(tert-butyl)phenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are known for their durability and transparency.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Organic Synthesis: It serves as a reagent in various organic transformations, including the protection of hydroxyl groups.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of bis(4-(tert-butyl)phenyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, during hydrolysis, the carbonate group is cleaved to form tert-butylphenol and carbon dioxide. In transesterification reactions, the compound forms a tetrahedral intermediate, which then collapses to yield the new ester product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl Carbonate: Similar in structure but lacks the tert-butyl groups.
Bis(4-tert-butylphenyl)amine: Contains an amine group instead of a carbonate group.
Bis(4-tert-butylphenyl) phenyl phosphate: Contains a phosphate group instead of a carbonate group.
Uniqueness
Bis(4-(tert-butyl)phenyl) carbonate is unique due to the presence of the tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and specific reactivity are required.
Eigenschaften
Molekularformel |
C21H26O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
bis(4-tert-butylphenyl) carbonate |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)15-7-11-17(12-8-15)23-19(22)24-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
WMEZDESZXBGWCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


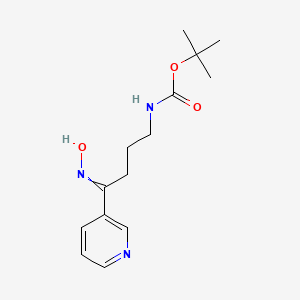
![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)

![2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
![7-tert-butyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B12448848.png)
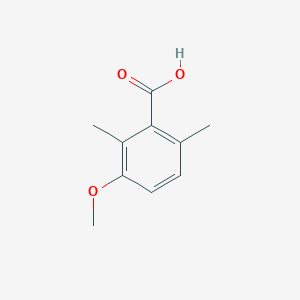

![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
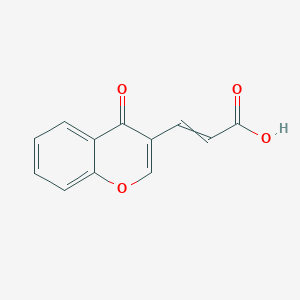
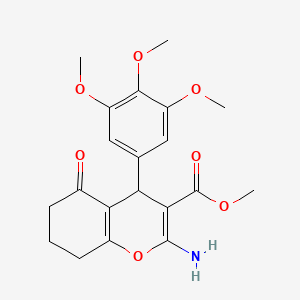
![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)

